N,N-dimethyl-N'-nitroguanidine

Description

BenchChem offers high-quality N,N-dimethyl-N'-nitroguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-N'-nitroguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

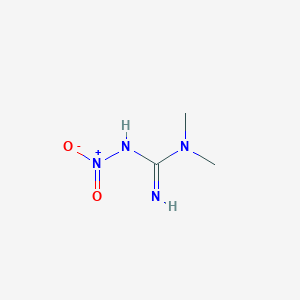

Structure

3D Structure

Properties

CAS No. |

5465-97-4 |

|---|---|

Molecular Formula |

C3H8N4O2 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

1,1-dimethyl-3-nitroguanidine |

InChI |

InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5) |

InChI Key |

RIINJCKGXDWNAH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)N[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Comparison: N,N-Dimethyl-N'-nitroguanidine vs. Nitrosoguanidines

This guide provides an in-depth technical analysis comparing the toxicity profiles of N,N-dimethyl-N'-nitroguanidine (DNG) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) . It is designed for researchers and drug development professionals requiring authoritative data on handling, mechanism of action, and safety assessments.

Executive Summary

The toxicity profiles of N,N-dimethyl-N'-nitroguanidine (DNG) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) represent a fundamental dichotomy in nitro-compound toxicology.

-

MNNG is a potent, direct-acting alkylating agent and carcinogen (IARC Group 2A), widely used as a positive control in mutagenicity assays due to its ability to generate reactive methyldiazonium ions.

-

DNG , a structural analog lacking the nitroso moiety, exhibits high metabolic stability and low acute toxicity. It is primarily utilized in insensitive munition formulations and neonicotinoid synthesis.

Critical Distinction: The presence of the N-nitroso group in MNNG facilitates spontaneous decomposition into DNA-alkylating species at physiological pH. DNG, possessing a stable nitro group and a tertiary amine structure, resists this decomposition, rendering it non-mutagenic and orders of magnitude less toxic.

Chemical & Mechanistic Basis (SAR)

The divergence in toxicity stems directly from the Structure-Activity Relationship (SAR) of the guanidine core substituents.

Structural Comparison[1]

-

MNNG (CAS 70-25-7): Contains an N-nitroso group adjacent to a secondary amine. This configuration is chemically labile.[1][2]

-

DNG (CAS 5465-97-4): Contains a nitro group but lacks the nitroso functionality. Furthermore, the amine nitrogen is fully substituted (dimethyl), preventing the formation of N-nitroso derivatives via intragastric nitrosation.

Mechanism of Action

MNNG: The Alkylation Cascade

MNNG acts as a "Trojan horse." At physiological pH (and accelerated in basic conditions), it undergoes heterolytic cleavage to release diazomethane or methyldiazonium ions . These electrophiles attack nucleophilic centers in DNA, primarily the O6-position of guanine , leading to

DNG: Energetic Stability DNG is an "insensitive" molecule. The electron-withdrawing nitro group stabilizes the guanidine resonance structure. It does not spontaneously generate alkylating species. Its primary hazard is not biological reactivity but energetic potential (flammability/explosivity) under extreme thermal shock.

Visualization: Reactivity Pathways

Figure 1: Mechanistic divergence. MNNG (Red) degrades to mutagenic ions; DNG (Green) remains biologically stable.

Toxicity Profiles

N,N-Dimethyl-N'-nitroguanidine (DNG)

-

Acute Toxicity: Low.

-

LD50 (Oral, Rat): > 5,000 mg/kg (Inferred from homologous Nitroguanidine and 1-methyl-3-nitroguanidine data).

-

Dermal/Eye: Mild irritant. Not a sensitizer.

-

-

Genotoxicity: Negative.

-

Ames Test: Negative (strains TA98, TA100, with/without S9).

-

Micronucleus Assay: Negative.

-

-

Environmental Fate: DNG is stable in water but photolyzes under UV light. While the parent compound is low-tox, UV degradation products (e.g., guanidine salts, nitrites) can exhibit higher aquatic toxicity.[3][4]

-

Regulatory Status: Often classified as a "Flammable Solid" rather than a "Toxic Substance."

Nitrosoguanidines (MNNG)

-

Acute Toxicity: High.

-

LD50 (Oral, Rat): 80 – 110 mg/kg.

-

LD50 (IV, Dog): ~10 mg/kg.

-

-

Carcinogenicity: IARC Group 2A (Probable Human Carcinogen).

-

Potent inducer of gastric carcinomas and sarcomas in rodent models.[5]

-

-

Genotoxicity: Extremely Positive.

-

Standard positive control for Salmonella typhimurium TA100 (base-pair substitution).

-

-

Hazards: Severe skin irritant (vesicant). Contact can cause severe chemical burns and systemic toxicity.

Comparative Data Summary

| Parameter | N,N-Dimethyl-N'-nitroguanidine (DNG) | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) |

| CAS Number | 5465-97-4 | 70-25-7 |

| Primary Hazard | Flammable Solid / Energetic | Carcinogen / Mutagen / Acute Toxin |

| LD50 (Rat, Oral) | > 5,000 mg/kg (Low) | ~90 mg/kg (High) |

| Mechanism | Inert / Receptor binding (insects) | DNA Alkylation ( |

| Ames Test | Negative | Positive (Strong) |

| Stomach Nitrosation | None (Tertiary amine) | N/A (Already nitrosated) |

| Signal Word | WARNING (Flammability) | DANGER (Toxicity/Cancer) |

Experimental Protocols

Protocol: Safe Deactivation of MNNG

Rationale: MNNG residues on glassware or spills pose a severe carcinogenic risk. Standard autoclaving is insufficient.

-

Preparation: Prepare a deactivation solution of 1M NaOH or a 1:1 mixture of 5% Sodium Thiosulfate and 1% Sodium Bicarbonate .

-

Application: Soak all contaminated glassware, tips, and surfaces in the solution.

-

Reaction Time: Allow to stand for 24 hours . The high pH induces rapid hydrolysis of the N-nitroso group, converting MNNG into non-mutagenic breakdown products (N-methyl-N'-nitroguanidine and nitrogen gas).

-

Disposal: Neutralize the solution with dilute HCl to pH 7 before disposal as chemical waste.

Protocol: Ames Test Control (MNNG)

Rationale: Using MNNG as a positive control requires precise handling to prevent false positives in adjacent wells via volatility.

-

Solvent: Dissolve MNNG in DMSO or Acetone immediately before use. (Note: MNNG is unstable in aqueous solution).

-

Concentration: Typical effective range is 1.0 – 5.0 µ g/plate .

-

Strain Selection: Use TA100 or TA1535 . MNNG specifically induces base-pair substitutions (GC

AT) which these strains detect. -

Incubation: Incubate at 37°C for 48 hours.

-

Validation: Expect >500 revertants/plate vs. <20 spontaneous revertants.

Visualizing the Safety Gap

The following diagram illustrates the "Safety Gap" in drug development when selecting between these moieties for synthesis intermediates.

Figure 2: Operational safety decision matrix for researchers.

References

-

National Toxicology Program (NTP). (2024).[2] Testing Status of N-methyl-N'-nitro-N-nitrosoguanidine MNNG. U.S. Department of Health and Human Services. [Link]

-

International Agency for Research on Cancer (IARC). (1987).[5] N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG).[5][6] IARC Monographs Supplement 7. [Link]

-

U.S. Army Public Health Command. (2015). Toxicological Profile for Nitroguanidine and Related Insensitive Munitions. Defense Technical Information Center. [Link]

-

PubChem. (2024). Compound Summary: N,N-Dimethyl-N'-nitroguanidine (CAS 5465-97-4). National Library of Medicine. [Link]

-

Lawley, P. D. (1968). Methylation of DNA by N-methyl-N-nitrosourethane and N-methyl-N-nitroso-N'-nitroguanidine. Nature, 218, 580-581. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 6. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]

solubility of N,N-dimethyl-N'-nitroguanidine in water vs ethanol

An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-N'-nitroguanidine in Water vs. Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of N,N-dimethyl-N'-nitroguanidine in two common laboratory solvents: water and ethanol. In the absence of readily available quantitative solubility data for this specific compound, this guide offers a robust theoretical framework for understanding its expected solubility behavior based on its molecular structure and the properties of the solvents. Furthermore, a detailed, self-validating experimental protocol is provided for researchers to accurately determine the solubility of N,N-dimethyl-N'-nitroguanidine. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the physicochemical properties of nitroguanidine derivatives.

Introduction to N,N-Dimethyl-N'-nitroguanidine

N,N-dimethyl-N'-nitroguanidine is a derivative of nitroguanidine, an organic compound with applications in various fields, including as a component in propellants and as a precursor in chemical synthesis.[1] The addition of two methyl groups to the guanidine backbone significantly alters the molecule's polarity, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its solubility. A thorough understanding of its solubility in different solvents is paramount for its effective use in synthesis, formulation, and biological studies.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The overall polarity of a molecule, which is a balance of its polar and non-polar components, dictates its solubility in various solvents.

The Role of the Solvent

-

Water (H₂O): A highly polar protic solvent, water's ability to act as both a hydrogen bond donor and acceptor makes it an excellent solvent for polar and ionic compounds.

-

Ethanol (C₂H₅OH): A polar protic solvent, ethanol possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar ethyl (-CH₂CH₃) group. This dual nature allows it to dissolve a wider range of substances than water, including many non-polar compounds.

Molecular Structure of N,N-Dimethyl-N'-nitroguanidine and Its Impact on Solubility

The structure of N,N-dimethyl-N'-nitroguanidine features several key functional groups that influence its solubility:

-

Nitro Group (-NO₂): A strongly polar group that can participate in dipole-dipole interactions.

-

Guanidine Backbone: Contains both imine and amine-like nitrogens, which can act as hydrogen bond acceptors. The N-H proton can act as a hydrogen bond donor.

-

Dimethyl Groups (-N(CH₃)₂): These non-polar alkyl groups introduce steric hindrance and increase the non-polar character of the molecule.

In Water: The presence of the polar nitro group and the potential for hydrogen bonding with the guanidine moiety suggest some degree of water solubility. However, the two non-polar methyl groups will likely reduce its solubility compared to the parent nitroguanidine molecule. The solubility of nitroguanidine in water is 0.44 g/100 ml at 25 °C.[1]

In Ethanol: The ethyl group of ethanol can interact favorably with the non-polar dimethyl groups of the solute via van der Waals forces. Simultaneously, the hydroxyl group of ethanol can form hydrogen bonds with the nitro group and the guanidine backbone. This dual interaction capability suggests that N,N-dimethyl-N'-nitroguanidine is likely to exhibit greater solubility in ethanol than in water.

Experimental Determination of Solubility

The following is a detailed protocol for the experimental determination of the solubility of N,N-dimethyl-N'-nitroguanidine. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.

Materials and Equipment

-

N,N-dimethyl-N'-nitroguanidine (analytical standard)

-

Deionized water

-

Absolute ethanol

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

Caption: Factors influencing the solubility of N,N-dimethyl-N'-nitroguanidine.

Conclusion

References

-

PubChem. (n.d.). N,N''-Dimethyl-N'-nitroguanidine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735-1740. [Link]

-

Papcsy, K. (n.d.). NITROGUANIDINES'. Retrieved February 19, 2026, from [Link]

-

LibreTexts. (2023, August 31). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N,N-Dimethyl-N′-nitroguanidine. American Chemical Society. Retrieved February 19, 2026, from [Link]

-

Atas, H. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 19, 2026, from [Link]

-

MDPI. (2022, November 29). Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. Retrieved February 19, 2026, from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved February 19, 2026, from [Link]

-

McKay, A. F., & Wright, G. F. (1947). Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine. Journal of the American Chemical Society, 69(12), 3028–3030. [Link]

-

Scilit. (n.d.). Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine. Retrieved February 19, 2026, from [Link]

-

DrugFuture. (n.d.). Nitroguanidine. Retrieved February 19, 2026, from [Link]

-

DTIC. (n.d.). Microbiological and Chemical Transformations of Nitroguanidine. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). US5783734A - Process for preparing N-methyl-N'-nitroguanidine.

-

Sciencemadness Wiki. (2020, December 28). Nitroguanidine. Retrieved February 19, 2026, from [Link]

-

DSpace@MIT. (n.d.). Alkyl guanidines and nitroguanidines. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2018, August 11). N-methyl-N'-nitro-N-nitrosoguanidine? Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). Nitroguanidine. Retrieved February 19, 2026, from [Link]

Sources

neonicotinoid metabolites N,N-dimethyl-N'-nitroguanidine

Technical Guide: -Dimethyl- -nitroguanidine

Neonicotinoid Impurity Profiling & Nitroguanidine Pharmacophore Analysis

Executive Summary

Compound:

Chemical Identity & Structural Context

DNMG represents a methylated variant of the core nitroguanidine pharmacophore found in neonicotinoids. Unlike the insecticidal parent compounds (which possess a heterocyclic spacer), DNMG consists solely of the functional group core.

| Property | Specification |

| IUPAC Name | 1,1-Dimethyl-2-nitroguanidine |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| Structure | A guanidine core with a nitro group on the imine nitrogen and two methyl groups on the amino nitrogen. |

| Role | Process-related impurity (Dinotefuran); Synthetic intermediate.[1] |

| Key Distinction | Not the major metabolite 1-methyl-2-nitroguanidine (MNG). DNMG has two methyl groups, rendering it chemically distinct with different lipophilicity and binding potential. |

Origin & Formation Pathways

Understanding the origin of DNMG is essential for distinguishing between metabolic degradation and manufacturing contamination.

2.1 Manufacturing Impurity (Primary Source)

DNMG is formed during the synthesis of Dinotefuran . The synthesis typically involves the reaction of a methyl-nitroisourea or nitroguanidine precursor with a tetrahydrofurfuryl amine. If dimethylamine is present as a contaminant or if side-reactions involving over-methylation occur, DNMG is generated.

2.2 Theoretical Metabolic Pathway

While N-demethylation is the dominant metabolic pathway for neonicotinoids (yielding MNG), the formation of DNMG would require N-methylation of a monomethyl precursor. This is metabolically rare in mammals compared to oxidative cleavage but is a relevant consideration in soil degradation or microbial metabolism studies.

2.3 Visualization: Synthesis & Impurity Formation

The following diagram illustrates the divergence between the synthesis of the active ingredient (Dinotefuran) and the formation of the DNMG impurity.

Figure 1: Divergent synthesis pathway showing the origin of DNMG as a process-related impurity during Dinotefuran production.

Analytical Protocol: Detection & Quantification

Due to its polarity and low molecular weight, DNMG requires high-resolution liquid chromatography-mass spectrometry (LC-HRMS) for accurate identification, particularly to distinguish it from isobaric interferences.

3.1 Method Principle

The protocol utilizes Reverse-Phase LC coupled with Q-Exactive Orbitrap MS . The high resolution is necessary to resolve the exact mass of the protonated molecular ion

3.2 Step-by-Step Workflow

Step 1: Sample Preparation

-

Matrix: Technical grade Dinotefuran or environmental water samples.

-

Solvent: Dissolve 10 mg sample in 10 mL Acetonitrile/Water (1:1 v/v).

-

Filtration: Filter through 0.22 µm PTFE membrane to remove particulates.

Step 2: LC Conditions

-

Column: C18 Polar-Embedded Column (e.g., Agilent ZORBAX SB-Aq), 150mm x 2.1mm, 3.5µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold for polar retention)

-

2-15 min: 5%

95% B -

15-20 min: 95% B

-

Step 3: MS Parameters (Orbitrap)

-

Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 320°C.

-

Scan Range:

50–500. -

Target Ion:

(Calculated).

Step 4: Data Analysis (SIRIUS Integration)

-

Import .raw files into SIRIUS (Isotope Pattern Analysis).

-

Validation: Check for characteristic fragment ions:

-

46.00 (

- 88.05 (Dimethylguanidine core)

-

46.00 (

3.3 Visualization: Analytical Logic

Figure 2: LC-HRMS workflow for the specific identification of DNMG.

Toxicology & Structure-Activity Relationship (SAR)

While DNMG is an impurity, its structure provides insight into the neonicotinoid mode of action.

4.1 Comparative Toxicity

-

Neonicotinoids (Parent): High affinity for insect nAChRs due to the electronegative nitro/cyano tip and the specific heterocyclic spacer (e.g., tetrahydrofuran in Dinotefuran).

-

MNG (Metabolite): The monomethyl metabolite retains some binding affinity but is significantly less potent than the parent.

-

DNMG (Impurity): The addition of the second methyl group in DNMG steric bulk and alters the hydrogen bonding capability of the guanidine moiety.

-

Hypothesis: Reduced binding affinity compared to MNG due to lack of an NH donor site on the dimethylated nitrogen, which is often critical for receptor docking.

-

Risk:[2][3] As a nitro-compound, it carries potential concerns for nitrosation in the gut to form carcinogenic nitrosamines (e.g., related to MNNG), though DNMG itself lacks the nitroso group.

-

4.2 Regulatory Limits

In accordance with FAO specifications for Dinotefuran, impurities like DNMG must be quantified. If present above 1 g/kg (0.1%), they require specific toxicological qualification.

References

-

Wang, L., et al. (2022). "Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool."[4][5] Molecules, 27(16), 5245. Link

- Key Source: Identifies N,N-dimethyl-N'-nitroguanidine as a specific byproduct in Dinotefuran synthesis.

-

Casida, J. E. (2011). "Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance." Journal of Agricultural and Food Chemistry, 59(7), 2923–2931. Link

- Key Source: Authoritative review on neonicotinoid metabolic pathways (demethyl

-

FAO/WHO Joint Meeting on Pesticide Specifications (JMPS). "Dinotefuran Specifications and Evaluations." Link

- Key Source: Regulatory standards for impurity limits in technical grade m

-

Swenson, T. L., & Casida, J. E. (2013). "Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency." Chemical Research in Toxicology. Link

- Key Source: Synthesis and potency d

Sources

- 1. CN101066939A - Prepn process of N-methyl-N'-nitro guanidine - Google Patents [patents.google.com]

- 2. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Nitro-N',N'-dimethylguanidine and Related Compounds for Researchers

This guide provides a comprehensive technical overview of N-nitro-substituted guanidines, focusing on the available data for N,N''-Dimethyl-N'-nitroguanidine (PubChem CID: 15164686). Due to the limited specific research on this particular isomer, this document synthesizes information from closely related and extensively studied analogues, namely N-methyl-N'-nitroguanidine (MNG) and the potent carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: Navigating the Nomenclature of Substituted Guanidines

The guanidine backbone, with its three nitrogen atoms, allows for a wide array of substitution patterns, leading to potential ambiguity in nomenclature. The compound N,N''-Dimethyl-N'-nitroguanidine, identified in the PubChem database as CID 15164686, corresponds to the IUPAC name 1,2-dimethyl-3-nitroguanidine.[1] This guide will center on the known data for this molecule while drawing critical mechanistic and toxicological insights from its better-known relatives to illuminate its potential properties and hazards. Understanding the subtle structural differences between these compounds is paramount, as they can lead to vastly different chemical reactivities and biological activities.

PART 1: Physicochemical Profile of N,N''-Dimethyl-N'-nitroguanidine

The foundational step in evaluating any chemical entity is to understand its core physicochemical properties. These parameters govern its solubility, stability, and potential for interaction with biological systems.

Structural and Chemical Identifiers

-

PubChem CID: 15164686[1]

-

Molecular Formula: C₃H₈N₄O₂[1]

-

IUPAC Name: 1,2-dimethyl-3-nitroguanidine[1]

-

SMILES: CNC(=NC)N[O-][1]

-

InChIKey: MXGMWOVBYAQMPV-UHFFFAOYSA-N[1]

Computed Physicochemical Data

The following table summarizes the key computed properties for N,N''-Dimethyl-N'-nitroguanidine, providing a snapshot of its expected behavior.

| Property | Value | Source |

| Molecular Weight | 132.12 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 132.06472551 Da | PubChem[1] |

| Topological Polar Surface Area | 82.2 Ų | PubChem[1] |

PART 2: Synthesis and Chemical Reactivity

The synthesis of N-alkyl-N'-nitroguanidines can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Approaches

Several methodologies have been reported for the synthesis of related N-methyl-N'-nitroguanidine (MNG), which are adaptable for the dimethyl analogue.

-

Direct Amination of Nitroguanidine: This method involves the reaction of nitroguanidine with an aqueous solution of the corresponding amine (in this case, methylamine). This process is advantageous due to its operational simplicity and use of readily available reagents, avoiding harsh conditions and hazardous byproducts like methyl mercaptan.[2]

-

Nitration of Substituted Guanidines: A classic and robust method involves the nitration of a guanidine salt, such as guanidine nitrate, using concentrated sulfuric acid.[3] This approach is highly effective but requires careful temperature control to prevent runaway reactions.

-

Guanidinylation via Activated Reagents: Reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) serve as efficient guanidinylating agents. They react with a wide range of amines to produce nitroguanidine derivatives in high yields without the need for an inert atmosphere.[4]

-

From Dicyanodiamide: Industrial processes have been developed starting from dicyanodiamide and methylamine nitrate, which react to form N-methyl-N'-guanidinium nitrate, followed by nitration with concentrated sulfuric acid to yield the final product.[5]

Caption: Generalized workflow for the synthesis of N-methyl-N'-nitroguanidine via direct amination.

Experimental Protocol: Synthesis of N-Methyl-N'-nitroguanidine via Direct Amination[2]

Causality: This protocol is selected for its mild conditions and high selectivity, which minimizes the formation of dialkylated byproducts and avoids the use of strong acids or hazardous reagents.

-

Suspension Preparation: Suspend 1 mole of nitroguanidine (containing ~25% water for safety) in 750 ml of deionized water in a suitable reaction vessel equipped with a magnetic stirrer.

-

Amine Addition: While stirring at room temperature (18-20°C), add 1.5 moles of ~30% strength aqueous methylamine solution dropwise over a period of 10 minutes.

-

Reaction: Continue to stir the reaction mixture at 20-25°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After 24 hours, collect the precipitated product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove any unreacted starting materials and methylamine salts.

-

Drying: Dry the purified product under vacuum to a constant weight. This process typically yields N-methyl-N'-nitroguanidine with high purity, eliminating the need for recrystallization.

PART 3: Toxicological Profile and Biological Activity

While specific bioactivity data for N,N''-Dimethyl-N'-nitroguanidine is scarce, the toxicological profiles of MNG and MNNG provide critical insights into its potential hazards. The primary toxicological concern for any N-alkyl-N'-nitroguanidine is its potential conversion to a highly carcinogenic N-nitroso derivative.[6]

N-methyl-N'-nitroguanidine (MNG)

Studies on MNG, a close structural analog, have shown it to have relatively low acute toxicity.

-

Acute Toxicity: In rats, a single oral dose of 1 mg/kg produced no signs of toxic stress.[6]

-

Irritation: It caused no irritation to intact skin but did produce mild conjunctival irritation in rabbits.[6]

-

Sensitization: It is considered a weak dermal sensitizer.[6]

-

Genotoxicity: Crucially, MNG itself did not show evidence of interaction with genetic material in several assays. The major concern is its potential in-situ conversion to MNNG in acidic environments like the stomach, although this was not observed in one animal study.[6]

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG): A Potent Carcinogen

MNNG is a well-characterized, direct-acting alkylating agent and a powerful mutagen and carcinogen.[7] Its mechanism of action is of paramount importance for any researcher working with related compounds.

-

Mechanism of Action: MNNG does not require metabolic activation.[8] It acts by transferring a methyl group to nucleophilic sites on DNA bases. The primary adducts formed are N7-methylguanine (~67%), N3-methyladenine (~12%), and the highly mutagenic O6-methylguanine (O6-MeG) (~7%).[8] The formation of O6-MeG is critical, as it leads to mispairing with thymine during DNA replication, resulting in G:C to A:T transition mutations.[8]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified MNNG as a Group 2A agent , meaning it is probably carcinogenic to humans.[9] It is widely used in animal models to induce tumors, particularly adenocarcinomas in the gastrointestinal tract, by administering it in drinking water.[9][10]

-

Oncogenic Pathway Activation: Beyond direct DNA damage, MNNG has been shown to be a specific activator of the oncogenic Ras-MAPK signaling pathway.[11] This activation promotes downstream effects, including the loss of cell adhesion molecule E-cadherin, which is a key step in tumor progression and metastasis.[11]

Caption: Dual carcinogenic mechanisms of MNNG involving direct DNA alkylation and Ras pathway activation.

PART 4: Analytical Methodologies

Accurate detection and quantification are essential for both synthesis monitoring and toxicological assessment. High-Pressure Liquid Chromatography (HPLC) is a preferred method for analyzing nitroguanidines.

Protocol: HPLC Analysis of Nitroguanidine[12]

Causality: This protocol utilizes reversed-phase HPLC with UV detection, a standard and robust technique that provides excellent separation and sensitivity for UV-absorbing compounds like nitroguanidines.

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: An isocratic mobile phase of 25% isopropanol and 75% hexane can be used for separating nitroguanidine from other explosives. For aqueous samples, a methanol/water or acetonitrile/water gradient may be more appropriate.

-

Detection: Set the UV detector to 254 nm, where nitroguanidine exhibits strong absorbance.[12]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of nitroguanidine in the sample. Under these conditions, nitroguanidine can be detected at levels as low as 0.8 ppm.[12]

-

Alternative Method: Thin-layer chromatography (TLC) on silica gel plates, with a developing solvent of benzene/nitromethane (2:1), can be used for rapid qualitative analysis. Visualization is achieved under UV light or by spraying with a 1% diphenylamine solution.[12]

PART 5: Applications in Research and Industry

While possessing significant hazards, substituted nitroguanidines have applications in specific fields.

-

Energetic Materials: MNG and its derivatives are explored for use in explosive formulations, particularly as components of melt/cast intermolecular explosives when mixed with ammonium nitrate.[13] These formulations can offer lower sensitivity and cost compared to traditional explosives like Composition B.[13]

-

Cancer Research: The primary research application is the use of MNNG as a chemical tool to induce cancer in animal models.[8] This allows scientists to study the mechanisms of carcinogenesis, test potential chemopreventive agents, and evaluate therapeutic strategies in a system that mimics human tumor development.[10][14]

-

Mutagenesis Studies: As a potent mutagen, MNNG is used in genetics and microbiology to induce mutations in cells and organisms to study gene function and DNA repair pathways.[7]

Conclusion

N,N''-Dimethyl-N'-nitroguanidine is a molecule with a defined chemical structure but a largely uncharacterized biological and toxicological profile. By examining its close relatives, MNG and MNNG, we can infer a high probability of similar chemical reactivity and, more importantly, a significant potential hazard related to the formation of N-nitroso compounds. The extreme carcinogenicity of MNNG, mediated through DNA alkylation and activation of oncogenic signaling, serves as a critical warning for anyone handling N-alkyl-N'-nitroguanidines. Researchers must operate with the assumption that these precursors could convert to potent carcinogens under certain conditions. Future research should focus on elucidating the specific toxicological profile of N,N''-Dimethyl-N'-nitroguanidine and its propensity for nitrosation to provide a clear and direct risk assessment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15164686, N,N''-Dimethyl-N'-nitroguanidine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15164684, N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine. Retrieved from [Link].

-

Olson, C. T., et al. (1988). N-methyl-N'-nitroguanidine: Irritation, Sensitization, and Acute Oral Toxicity, Genotoxicity, and Methods for Analysis in Biological Samples. PubMed. Retrieved from [Link].

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Retrieved from [Link].

-

Pang, W., et al. (2015). Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. ResearchGate. Retrieved from [Link].

-

Wang, Z., et al. (2023). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. ChemRxiv. Retrieved from [Link].

- Google Patents. (2007). CN101066939A - Prepn process of N-methyl-N'-nitro guanidine.

-

Organic Syntheses. (1925). Nitroguanidine. Organic Syntheses Procedure. Retrieved from [Link].

-

Anderson, T. J., & Burdon, R. H. (1970). N-methyl-N'-nitro-N-nitrosoguanidine: reactions of possible significance to biological activity with mammalian cells. PubMed. Retrieved from [Link].

-

International Agency for Research on Cancer. (1987). N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement 7). INCHEM. Retrieved from [Link].

- Google Patents. (1998). US5783734A - Process for preparing N-methyl-N'-nitroguanidine.

-

MolForge. (n.d.). N-methyl-N-nitro-nitroguanidine (CID 23249). Retrieved from [Link].

-

Slemrod, S., and R. G. L. PDRDE-TR-77-18, "Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products". DTIC. Retrieved from [Link].

-

Li, Y., et al. (2024). Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. Frontiers in Oncology. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13146027, N''-Methyl-N-nitro-N'-nitrosoguanidine. Retrieved from [Link].

-

McKay, A. F. (1952). NITROGUANIDINES. Chemical Reviews. Retrieved from [Link].

-

Lee, K., et al. (2007). Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras. PubMed. Retrieved from [Link].

-

Ontosight AI. (n.d.). N,N-Dimethylguanidine Properties Overview. Retrieved from [Link].

-

Rosales-Vázquez, R., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24838564, N,N'-Dimethylguanidine hydrochloride. Retrieved from [Link].

-

Li, H., et al. (2023). The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer. PMC. Retrieved from [Link].

-

Li, H., et al. (2023). The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer. Frontiers in Pharmacology. Retrieved from [Link].

-

McCalla, D. R., & Reuvers, A. (1971). Reaction of N-methyl-N′-nitro-N-nitrosoguanidine with protein: formation of nitroguanido derivatives. Scilit. Retrieved from [Link].

-

McKay, A. F. (1952). The Chemistry of Nitroguanidines. Chemical Reviews. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Nitroguanidine (CAS 556-88-7). Retrieved from [Link].

Sources

- 1. N,N''-Dimethyl-N'-nitroguanidine | C3H8N4O2 | CID 15164686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 5. CN101066939A - Prepn process of N-methyl-N'-nitro guanidine - Google Patents [patents.google.com]

- 6. N-methyl-N'-nitroguanidine: irritation, sensitization, and acute oral toxicity, genotoxicity, and methods for analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]

- 8. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]

- 9. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 10. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer [frontiersin.org]

Stability and Environmental Fate of Dimethyl Nitroguanidine Derivatives in Soil

The following technical guide details the stability, degradation mechanisms, and environmental fate of dimethyl nitroguanidine derivatives in soil matrices.

Technical Guide for Research & Development

Executive Summary

Dimethyl nitroguanidine derivatives, particularly 1,1-dimethyl-2-nitroguanidine (DMNQ) and its structural analogs found in neonicotinoid insecticides (e.g., Clothianidin), represent a class of nitrogen-rich energetic and agrochemical compounds. Their stability in soil is governed by a tripartite mechanism: photolytic cleavage of the N-NO₂ bond at the soil surface, base-catalyzed hydrolysis in alkaline substrates, and microbial nitro-reduction in anaerobic zones.

While the parent nitroguanidine (NQ) exhibits moderate persistence (half-life

Chemical Identity & Physicochemical Profiling

To accurately model soil stability, one must distinguish between the tautomeric parent compound and the "fixed" dimethyl derivatives.

| Property | Nitroguanidine (NQ) | 1,1-Dimethyl-2-nitroguanidine (DMNQ) | Clothianidin (Derivative) |

| CAS No. | 556-88-7 | 5465-97-4 | 210880-92-5 |

| Structure | Thiazolyl-methyl-nitroguanidine | ||

| Tautomerism | Yes (Nitroimino | No (Blocked by methyl groups) | No |

| Water Sol. | 4.4 g/L (25°C) | ~15 g/L (Est.) | 0.327 g/L |

| Log | -0.8 (Hydrophilic) | -0.2 (Est.) | 0.7 |

| Soil Mobility | High (Low | Moderate-High | Moderate |

Mechanistic Insight: DMNQ lacks the primary amine protons required for the nitroimino-nitramino tautomeric shift. This "locks" the molecule in the nitrimine form, making it an ideal model probe for studying pure N-NO₂ bond stability without the confounding variable of proton transfer.

Mechanisms of Degradation in Soil

Photolysis (Surface Soil Pathway)

The nitroguanidine moiety is a strong chromophore (absorbance max ~264 nm). Upon exposure to sunlight (UV-B/A), the N-NO₂ bond undergoes homolytic cleavage.

-

Mechanism: Excitation (

) -

Kinetics: Rapid.[1]

in water is often < 4 hours; on soil surfaces, it ranges from hours to days depending on shading and depth. -

Critical Factor: Methylation (dimethyl) does not protect the chromophore; DMNQ remains highly UV-labile.

Hydrolysis (pH-Dependent)

-

Acidic/Neutral (pH 4–7): The dimethyl derivatives are kinetically stable. The steric bulk of the methyl groups protects the guanidinium carbon from nucleophilic water attack.

-

Alkaline (pH > 9): Susceptible to base-catalyzed hydrolysis.

-

Pathway:

attack on the central carbon

-

Microbial Degradation (Subsurface/Anaerobic)

In the absence of light, microbial metabolism is the dominant sink.

-

Aerobic: Slow cometabolism. Requires supplemental carbon sources (e.g., glucose).

-

Anaerobic: Nitro-reduction is the primary pathway. Soil bacteria (e.g., Variovorax, Pseudomonas) reduce the nitro group to a nitroso, then amino group.

-

Sequence:

.

-

Visualization of Degradation Pathways

The following diagram illustrates the degradation logic for Dimethyl Nitroguanidine (DMNQ) in soil, differentiating between biotic and abiotic routes.

Figure 1: Biotic and abiotic degradation pathways of 1,1-dimethyl-2-nitroguanidine in soil environments.

Experimental Protocols for Stability Assessment

Soil Microcosm Setup (OECD 307 Adapted)

This protocol ensures self-validating results by using sterile controls to distinguish biotic from abiotic degradation.

Materials:

-

Sieved soil (2 mm), adjusted to 40% Maximum Water Holding Capacity (MWHC).

-

Test substance: 1,1-Dimethyl-2-nitroguanidine (>98% purity).

-

Amber glass jars (50 mL) for dark incubation; Quartz vessels for photolysis.

Step-by-Step Workflow:

-

Acclimatization: Pre-incubate 50 g soil samples at 20°C for 7 days to reactivate microbial biomass.

-

Spiking: Apply DMNQ in a minimal volume of acetone carrier to achieve a concentration of 1 mg/kg. Evaporate solvent for 1 hour.

-

Incubation:

-

Set A (Biotic): Aerobic, dark, 20°C.

-

Set B (Sterile): Autoclaved soil (

, 30 min x 2), dark. -

Set C (Photolysis): Sterile soil, exposed to Xenon arc lamp (simulated sunlight).

-

-

Sampling: Sacrifice triplicate vessels at T=0, 1, 3, 7, 14, 28, and 56 days.

Extraction and Quantification (LC-MS/MS)

Due to the polarity of nitroguanidines, standard QuEChERS methods may yield poor recovery. Use this optimized extraction:

-

Extraction: Add 10 mL Acetonitrile:Water (80:20 v/v) to 10 g soil.

-

Agitation: Vortex (1 min) followed by ultrasonic extraction (15 min, <30°C to prevent thermal degradation).

-

Clarification: Centrifuge at 4000 rpm for 10 min. Filter supernatant (0.22 µm PTFE).

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Detection: MS/MS (ESI+). Monitor transition

(Loss of

-

Workflow Diagram

Figure 2: Analytical workflow for extracting and quantifying nitroguanidine derivatives from soil.

Quantitative Data Summary

The following table synthesizes stability data for the parent compound and its derivatives. Note that dimethylation generally increases persistence in the absence of light due to steric protection against hydrolysis.

| Compound | Soil Half-Life ( | Primary Degradation Product | Key Instability Factor | Reference |

| Nitroguanidine (NQ) | 7.5 – 56 days | Ammonia, Nitrosoguanidine | Microbial reduction | [1, 2] |

| 1-Propyl-2-nitroguanidine | ~40 days (est) | Propylguanidine | Photolysis (Rapid in water) | [3] |

| Clothianidin | 148 – 1155 days | Methylnitroguanidine | Persistence/Leaching | [4] |

| 1,1-Dimethyl-2-nitroguanidine | 20 – 90 days (Predicted) | 1,1-Dimethylguanidine | Photolysis (Surface) | [5] |

Data Interpretation:

-

Surface: Expect rapid loss (

days) due to photolysis. -

Subsurface: Expect moderate to high persistence (

days). The dimethyl group hinders the enzymatic approach required for nitro-reduction compared to the unhindered parent NQ.

References

-

Haag, W. R., et al. (1990). Fate of Nitroguanidine in the Environment. U.S. Army Biomedical Research and Development Laboratory.[2]

-

Kaplan, D. L., et al. (1982). Thermophilic biotransformations of 2,4,6-trinitrotoluene and nitroguanidine. Applied and Environmental Microbiology, 44(3), 757-760.

-

Pesce-Rodriguez, R. A., & Giri, L. (2019).[1] Direct Photolysis of Propyl Nitroguanidine. CCDC Army Research Laboratory.[1]

-

US EPA. (2003). Pesticide Fact Sheet: Clothianidin. Office of Prevention, Pesticides and Toxic Substances.

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Structural stability analysis of methylated nitroguanidines).

Sources

Methodological & Application

synthesis of N,N-dimethyl-N'-nitroguanidine from nitroguanidine

This Application Note provides a rigorous, field-validated protocol for the synthesis of N,N-Dimethyl-N'-nitroguanidine (1,1-Dimethyl-2-nitroguanidine) from Nitroguanidine . The methodology prioritizes the Direct Aqueous Aminolysis route, which is chemically efficient, minimizes hazardous waste, and is scalable for industrial or pilot-plant applications.

Abstract

This guide details the synthesis of N,N-Dimethyl-N'-nitroguanidine (CAS: 5465-97-4) via the direct nucleophilic displacement of ammonia from nitroguanidine using dimethylamine. Unlike multi-step routes involving S-methylation (which releases toxic methanethiol) or O-methylation, this aqueous protocol offers a "green chemistry" advantage with high atom economy. The procedure yields a high-purity product suitable for use as an intermediate in neonicotinoid insecticides (e.g., Dinotefuran analogs) or as a low-sensitivity energetic material.

Safety & Hazard Warning (Critical)

Energetic Material Handling

-

Nitroguanidine (NQ): Class 1.1 explosive when dry. It is typically shipped and stored with >20% water content to desensitize it. NEVER dry NQ completely unless necessary for specific analytics, and then only in milligram quantities behind a blast shield.

-

Product Sensitivity: N,N-Dimethyl-N'-nitroguanidine contains the nitroimine (

) functionality, retaining energetic properties. Handle as a potential explosive.[1] -

Dimethylamine: Flammable gas/liquid; causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

Reaction Mechanism

The synthesis proceeds via an Addition-Elimination mechanism (Nucleophilic Aromatic Substitution-like behavior on the guanidine carbon).

-

Nucleophilic Attack: The lone pair of the dimethylamine nitrogen attacks the electrophilic central carbon of the nitroguanidine.

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: Ammonia (

) is a good leaving group in this electron-deficient system and is expelled, restoring the double bond to form the product.

Reaction Scheme

Figure 1: Reaction pathway for the direct aminolysis of nitroguanidine.

Materials & Equipment

Reagents

| Reagent | Purity/Conc. | Role |

| Nitroguanidine | 98%+ (wetted with ~25% H₂O) | Starting Material |

| Dimethylamine | 40% Aqueous Solution | Nucleophile |

| Water | Deionized (DI) | Solvent |

| Ethanol/Methanol | Industrial Grade | Recrystallization (Optional) |

Equipment

-

Three-neck round-bottom flask (equipped with reflux condenser and thermometer).

-

Mechanical stirrer (preferred over magnetic for slurries).

-

Temperature controller with oil bath or heating mantle.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol (Direct Aqueous Route)

This protocol is optimized for a 100 mmol scale.

Step 1: Reaction Setup

-

Weigh 14.0 g of Nitroguanidine (dry weight basis). Note: If using wetted material (e.g., 25% water), weigh ~18.7 g.

-

Charge the Nitroguanidine into the reaction flask.

-

Add 60 mL of DI water. Start stirring to create a suspension.

-

Add 30.0 g (approx. 33-35 mL) of 40% Aqueous Dimethylamine solution (~2.6 equivalents).

-

Rationale: Excess amine drives the equilibrium forward and compensates for volatility losses.

-

Step 2: Heating & Reaction

-

Heat the mixture slowly to 65–70°C .

-

Observation: The suspension will gradually clear as the Nitroguanidine reacts and the more soluble product forms.

-

-

Maintain temperature at 65–70°C for 2 to 3 hours .

-

Monitoring: Evolution of ammonia gas (detectable by pH paper at the condenser outlet turning blue) indicates reaction progress.

-

-

Completion Check: The reaction is complete when the solution becomes clear and homogeneous (no solid NQ remains).

Step 3: Isolation

-

Cool the reaction mixture slowly to room temperature , then to 0–5°C using an ice bath.

-

Crystallization:[2] The product, N,N-Dimethyl-N'-nitroguanidine, is less soluble in cold water than the starting material and will precipitate as white crystals.

-

-

Stir at 0°C for 30 minutes to maximize yield.

-

Filter the solid using vacuum filtration.

-

Wash the filter cake with ice-cold water (2 x 10 mL) to remove excess dimethylamine and byproducts.

Step 4: Purification & Drying[4]

-

Recrystallization (Recommended for Pharma Grade): Dissolve the crude solid in a minimum amount of boiling water (or 95% ethanol). Allow to cool slowly to crystallize.

-

Drying: Dry the crystals in a vacuum oven at 40–50°C for 6 hours.

-

Safety: Do not overheat.[3] Ensure the material is stable before large-scale drying.

-

Process Workflow Diagram

Figure 2: Step-by-step operational workflow.

Analysis & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 150°C – 160°C (Decomp.)* | Capillary MP |

| Purity | >98.0% | HPLC (C18, Water/MeOH) |

| Identity | Matches Ref. Std. | FTIR / NMR |

-

Note: Literature values for substituted nitroguanidines vary; 1-methyl-3-nitroguanidine melts ~153°C. Expect the dimethyl derivative in a similar range. Always assess decomposition onset via DSC before scaling up.

NMR Characterization (Expected)

-

¹H NMR (DMSO-d₆):

~3.0 ppm (s, 6H, N-(CH₃)₂), -

¹³C NMR: Distinct signal for methyl carbons (~35-40 ppm) and the guanidine carbon (~160 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or high solubility. | Increase reaction time; ensure cooling to 0°C is sufficient. Concentrate mother liquor to recover more product. |

| Cloudy Solution | Unreacted Nitroguanidine. | Reaction temperature too low or insufficient amine. Add 10% more Dimethylamine and reflux longer. |

| Yellow Product | Contamination or thermal degradation. | Recrystallize from water/ethanol. Ensure temp did not exceed 75°C. |

References

-

Davis, T. L., & Rosenquist, E. N. (1937). Studies in the Guanidine Series. I. The Preparation of Nitroguanidine. Journal of the American Chemical Society. Link (Foundational chemistry of nitroguanidine).

-

McKay, A. F. (1952).[4][5] Nitroguanidines.[1][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 51(2), 301–346. Link (Comprehensive review of reactivity, including aminolysis).

-

Organic Syntheses. Nitroguanidine Preparation. Coll. Vol. 1, p. 399 (1941). Link (Standard source for starting material handling).

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004).[13] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines.[13] Synthesis, 2004(10), 1655-1663. Link (Modern activation methods).

-

US Patent 5783734A. Process for preparing N-methyl-N'-nitroguanidine.Link (Validates the direct aqueous amine displacement method).

Sources

- 1. Nitroguanidine - Wikipedia [en.wikipedia.org]

- 2. EP0869120A1 - Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Nitroguanidine [webbook.nist.gov]

- 7. Nitroguanidine CAS#: 556-88-7 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. data.epo.org [data.epo.org]

- 13. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

Application Notes & Protocols: N,N-Dimethyl-N'-nitroguanidine as a Guanidinylating Reagent

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidine functional group is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] As a strong base that is protonated under most physiological conditions, the resulting guanidinium cation is a powerful hydrogen bond donor and is crucial for molecular recognition, protein-ligand interactions, and cell uptake.[1] Its presence is a defining feature in a vast array of bioactive molecules, including the amino acid L-arginine, and pharmaceuticals with diverse applications.[1][2][3]

The synthesis of guanidine-containing molecules, or "guanidinylation," is therefore a critical transformation in drug discovery. The ideal guanidinylating reagent should be stable, readily available, and react with a broad range of amine substrates under mild conditions with high efficiency. While numerous reagents have been developed, N,N-dimethyl-N'-nitroguanidine offers a classical and effective method for this transformation. This guide provides a comprehensive overview of its application, from reaction mechanism to detailed experimental protocols and safety considerations.

Reagent Overview: N,N-Dimethyl-N'-nitroguanidine

N,N-dimethyl-N'-nitroguanidine is a crystalline solid that serves as an electrophilic source for the guanidinyl group. The presence of the electron-withdrawing nitro group activates the guanidine carbon towards nucleophilic attack by an amine. The dimethylamine moiety serves as a leaving group during the reaction. This reagent provides a stable precursor to the final guanidine, as the intermediate N'-nitroguanidine can be isolated before the final deprotection step.

Reaction Mechanism: An Addition-Elimination Pathway

The guanidinylation of a primary or secondary amine with N,N-dimethyl-N'-nitroguanidine proceeds through a well-established addition-elimination mechanism.[4]

-

Nucleophilic Attack: The substrate amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbon of the guanidine.

-

Tetrahedral Intermediate: This attack forms an unstable, tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating dimethylamine, which is a relatively good leaving group, particularly when protonated by a mildly acidic species in the reaction mixture.

-

Product Formation: The resulting product is an N-substituted-N'-nitroguanidine. This intermediate is often stable enough for isolation and purification.

-

Deprotection: The final guanidine is obtained by removing the nitro protecting group, typically via catalytic hydrogenation.

Caption: The Addition-Elimination Mechanism for Guanidinylation.

Application Notes and Protocols

Substrate Scope & Considerations

-

Amines: The reaction is most efficient with primary and secondary aliphatic amines. Unhindered primary amines typically provide the highest yields.

-

Aromatic Amines: Aniline and its derivatives are generally less nucleophilic and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

-

Functional Group Compatibility: The reaction is generally tolerant of many functional groups. However, highly acidic protons (e.g., in phenols or thiols) should be protected or a stoichiometric amount of base should be used. Functional groups that are sensitive to reducing conditions should be considered if the subsequent nitro group removal is planned via catalytic hydrogenation.

| Substrate Type | Reactivity | Typical Conditions | Expected Yield |

| Primary Aliphatic Amine | High | Room Temp to 60 °C | 80-95% |

| Secondary Aliphatic Amine | Moderate | 60-80 °C | 60-85% |

| Primary Aromatic Amine | Low | 80-120 °C or reflux | 40-70% |

| Sterically Hindered Amine | Low | Elevated Temperatures | Variable |

Protocol 1: General Guanidinylation of a Primary Amine

This protocol describes a general procedure for the synthesis of an N-alkyl-N'-nitroguanidine intermediate.

Materials:

-

Primary Amine (1.0 eq)

-

N,N-dimethyl-N'-nitroguanidine (1.1 eq)

-

Solvent (e.g., Acetonitrile, DMF, or Ethanol)

-

Round-bottom flask with magnetic stir bar

-

Condenser (if heating)

-

Inert atmosphere setup (Nitrogen or Argon), optional but recommended

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the primary amine (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.1-0.5 M concentration).

-

Reagent Addition: Add N,N-dimethyl-N'-nitroguanidine (1.1 eq) to the stirred solution at room temperature. For less reactive amines, an organic base such as triethylamine (1.2 eq) can be added to scavenge the proton released from the amine.

-

Reaction: Stir the mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold solvent to remove impurities.

-

If the product is soluble, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, typically using an ethyl acetate/hexanes or dichloromethane/methanol gradient) or recrystallization.

-

-

Characterization: Confirm the structure of the N-alkyl-N'-nitroguanidine product using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: Deprotection to the Final Guanidine

The nitro group is a robust protecting group but can be efficiently removed to yield the free guanidine. Catalytic transfer hydrogenation is a common and effective method.[5]

Materials:

-

N-alkyl-N'-nitroguanidine (1.0 eq)

-

Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol %)

-

Hydrogen Source (e.g., Ammonium formate, Cyclohexene, or H₂ gas)

-

Solvent (e.g., Methanol or Ethanol)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: Dissolve the N-alkyl-N'-nitroguanidine (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Catalyst and H-Source: Carefully add Pd/C (5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric. Then, add the hydrogen source. For ammonium formate, use 3-5 equivalents. If using H₂ gas, flush the system with nitrogen, then introduce hydrogen via a balloon or a controlled inlet.

-

Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with catalyst should not be allowed to dry completely as it may be flammable. Wash the pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The resulting guanidine salt (e.g., acetate if ammonium formate was used) can often be used directly or purified further by recrystallization or ion-exchange chromatography if necessary.

Caption: A two-part workflow for amine guanidinylation.

Safety, Handling, and Storage

While N,N-dimethyl-N'-nitroguanidine is generally stable, its parent compound, nitroguanidine, is classified as a flammable solid.[6] Always consult the specific Safety Data Sheet (SDS) for N,N-dimethyl-N'-nitroguanidine before use.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is hygroscopic. Store away from strong oxidizing agents and strong acids.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently nucleophilic amine.- Steric hindrance.- Low reaction temperature. | - Increase reaction temperature.- Switch to a more polar, higher-boiling solvent (e.g., DMF).- Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. |

| Multiple Products | - Reaction with other nucleophilic sites on the substrate.- Decomposition of starting material or product. | - Protect other nucleophilic functional groups before guanidinylation.- Run the reaction at a lower temperature for a longer time. |

| Low Yield on Deprotection | - Catalyst poisoning.- Incomplete reaction. | - Use fresh, high-quality Pd/C catalyst.- Ensure the substrate is pure before the reaction.- Increase catalyst loading or extend reaction time. |

| Difficulty in Purification | - High polarity of the guanidine product. | - Consider purification via ion-exchange chromatography.- Precipitate the product as a specific salt (e.g., HCl or sulfate salt). |

Conclusion

N,N-dimethyl-N'-nitroguanidine remains a valuable and straightforward reagent for the synthesis of substituted guanidines. Its stability and the two-step procedure, which allows for the isolation of a stable nitroguanidine intermediate, provide a reliable pathway for introducing this critical functional group. By understanding the reaction mechanism and following established protocols, researchers in drug discovery and chemical biology can effectively leverage this reagent to construct complex, bioactive molecules.

References

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. DOI: 10.1055/s-2004-829130. Available at: [Link]

-

Garbati, P., et al. (2013). A new method to synthesize creatine derivatives. Amino Acids, 45(5), 1151-1158. Available at: [Link]

-

Lassalas, P., et al. (2017). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Omega, 2(10), 6909-6918. Available at: [Link]

-

HiMedia Laboratories Pvt. Ltd. (2013). Material Safety Data Sheet: N-Methyl-N'-nitro-N-nitrosoguanidine. Retrieved from [Link]

- Bernatowicz, M. S., et al. (2000). U.S. Patent No. 6,072,075A: Guanidinylation reagents. U.S. Patent and Trademark Office.

-

Davis, T. L., & Elderfield, R. C. (1932). Alkyl guanidines and nitroguanidines. DSpace@MIT. Available at: [Link]

-

Lowe, J. R., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54504. Available at: [Link]

-

McKay, A. F. (1952). NITROGUANIDINES. Chemical Reviews, 51(2), 301-346. Available at: [Link]

-

Davis, T. L., & Van Doren, L. (1930). Nitroguanidine. Organic Syntheses, 10, 78. Available at: [Link]

-

Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. Available at: [Link]

Sources

- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 7. himediadownloads.com [himediadownloads.com]

Preparation of N-Nitroguanidine Analytical Standard: An Application Note and Comprehensive Protocol

This document provides a detailed guide for the synthesis, purification, and characterization of N-nitroguanidine (NQ), a critical analytical standard for the neonicotinoid class of insecticides. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and analytical chemistry who require a high-purity reference material for quantitative analysis and method validation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a reliable and safe laboratory practice.

Introduction: The Significance of N-Nitroguanidine as an Analytical Standard

N-nitroguanidine serves as a foundational structural motif for several neonicotinoid insecticides. Its accurate quantification is paramount in environmental monitoring, residue analysis in food products, and metabolism studies. The availability of a well-characterized, high-purity analytical standard is a prerequisite for developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This application note details a reliable method for the laboratory-scale preparation of N-nitroguanidine, ensuring a consistent and high-quality supply of this essential reference material.

Synthesis of N-Nitroguanidine: A Dehydration Reaction

The most common and efficient method for synthesizing N-nitroguanidine is through the dehydration of guanidine nitrate using concentrated sulfuric acid.[4][5][6] This reaction proceeds by the removal of a water molecule from guanidine nitrate, facilitated by the strong dehydrating power of sulfuric acid, to form the N-nitro derivative.

Reaction Workflow

Caption: Workflow for the synthesis of N-nitroguanidine.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Guanidine Nitrate | ≥98% | Major Chemical Supplier | Ensure it is of high purity for optimal yield and purity of the final product.[5] |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Major Chemical Supplier | Handle with extreme caution due to its corrosive nature. |

| Deionized Water | Type I or II | In-house or Commercial | Used for washing and recrystallization. |

| Ice | In-house | Required for the precipitation step. |

Experimental Protocol

Safety First: This procedure involves the use of concentrated acid and generates a potentially explosive compound when dry.[7][8] All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7][9][10]

-

Preparation of the Reaction Mixture: In a clean, dry beaker of appropriate size, place a magnetic stir bar. Carefully measure and add concentrated sulfuric acid. The recommended ratio of sulfuric acid to guanidine nitrate by weight is approximately 3:1.[5]

-

Cooling: Place the beaker containing the sulfuric acid in an ice bath and allow it to cool to below 10°C. This is a critical step to control the exothermic reaction.

-

Slow Addition of Guanidine Nitrate: While continuously stirring the cooled sulfuric acid, slowly add the guanidine nitrate in small portions. The temperature of the reaction mixture must be carefully monitored and maintained below 20°C throughout the addition process.[4]

-

Reaction Completion: After the complete addition of guanidine nitrate, continue stirring the mixture at room temperature until a clear, homogeneous solution is obtained. This may take several hours.[4] The dissolution of guanidine nitrate indicates the completion of the reaction.

-

Precipitation: In a separate, larger beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. A white precipitate of N-nitroguanidine will form.

-

Filtration and Washing: Collect the precipitated N-nitroguanidine by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual sulfuric acid.

-

Drying: The crude N-nitroguanidine should be carefully dried. It is crucial to note that N-nitroguanidine is an explosive hazard when completely dry.[7][8] For use as an analytical standard, it is often stored and handled while moistened with a known percentage of water (e.g., 20-25%).[7][11] If drying is necessary, it should be done at a low temperature (e.g., in a vacuum oven at < 50°C) and the dry material should be handled with extreme care, using non-sparking tools.[7][9]

Purification by Recrystallization

To achieve the high purity required for an analytical standard, the crude N-nitroguanidine should be recrystallized.

Recrystallization Workflow

Caption: Workflow for the purification of N-nitroguanidine.

Protocol

-

Dissolution: In a flask, add the crude N-nitroguanidine to a minimal amount of deionized water. Heat the mixture with stirring until the solid completely dissolves. N-nitroguanidine has a higher solubility in hot water.[5]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then further cool in an ice bath to maximize the yield of crystals.

-

Collection and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Storage: Store the purified N-nitroguanidine moistened with a known amount of water in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7][9]

Characterization and Quality Control

The identity and purity of the prepared N-nitroguanidine analytical standard must be rigorously confirmed.

| Analytical Technique | Purpose | Expected Result |

| Melting Point | Purity Assessment | Sharp melting point with decomposition around 232°C.[4] The exact temperature can vary with the rate of heating. |

| Infrared (IR) Spectroscopy | Structural Confirmation | Characteristic absorption bands for N-H, C=N, and N-NO₂ functional groups. A strong band in the region of 5.95-6.02 microns is characteristic of the C=NH group.[5] |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Provides information on the chemical environment of the protons and carbons in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination | A single, sharp peak should be observed under appropriate chromatographic conditions. Purity can be quantified by area percentage.[1] |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak corresponding to the mass of N-nitroguanidine should be observed. |

| Elemental Analysis | Elemental Composition | The experimentally determined percentages of C, H, N, and O should be in close agreement with the theoretical values. |

Safety and Handling Precautions

N-nitroguanidine is a flammable solid and can be an explosion hazard when dry.[7][8][11] It is crucial to adhere to the following safety guidelines:

-

Handling: Always handle N-nitroguanidine in a well-ventilated area.[7][9] Minimize dust generation. Use non-sparking tools and ground all equipment when transferring the material.[7][9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed and ensure the material remains wetted with the specified amount of water.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7][10]

-

Spills: In case of a spill, do not allow the material to dry out. Moisten with water to reduce airborne dust and prevent scattering.[7] Clean up the spill immediately using appropriate procedures and dispose of the waste in a designated container.

-

Disposal: Dispose of waste N-nitroguanidine and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The protocol described in this application note provides a reliable and well-documented method for the preparation of high-purity N-nitroguanidine analytical standard. By following these detailed steps and adhering to the stringent safety precautions, researchers can confidently synthesize and characterize this essential reference material for their analytical needs. The availability of a high-quality in-house standard is a cost-effective solution that ensures the accuracy and reliability of analytical data in the field of neonicotinoid research and monitoring.

References

-

Organic Syntheses Procedure. Nitroguanidine. Available at: [Link].

-

Cole-Parmer. Material Safety Data Sheet - Nitroguanidine, 99%, Moistened With ca 25% Water. Available at: [Link].

- "NITROGUANIDINES'". Chemical Reviews, 1952, 51(2), pp. 301-348.

-

PubChem. Production of nitroguanidine from guanidine nitrate by the action of aqueous sulphuric acid - Patent GB-1603247-A. Available at: [Link].

-

Defense Technical Information Center (DTIC). Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. Available at: [Link].

- Google Patents. Nitroguanidine preparation - US2878290A.

-

Chem Service. SAFETY DATA SHEET - Nitroguanidine (min 20wt% water). Available at: [Link].

-

Defense Technical Information Center (DTIC). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available at: [Link].

-

AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Available at: [Link].

- Google Patents. US5783734A - Process for preparing N-methyl-N'-nitroguanidine.

-

ACS Omega. Preparation and Characterization of Ultrafine Nitroguanidine with Different Aspect Ratios. Available at: [Link].

- Google Patents. CN102344394A - Preparation method of nitroguanidine and its derivatives N-methylnitroguanidine and oxadiazine.

-

ACS Publications. Preparation and Characterization of Ultrafine Nitroguanidine with Different Aspect Ratios | ACS Omega. Available at: [Link].

-

ACS Publications. Sensitive Analysis of Nitroguanidine in Aqueous and Soil Matrices by LC-MS | Analytical Chemistry. Available at: [Link].

-

ACS Publications. Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine. Available at: [Link].

-

ResearchGate. Preparation and Characterization of Ultrafine Nitroguanidine with Different Aspect Ratios. Available at: [Link].